Matlystatin D is produced by the actinomycete Amycolatopsis verrucosospora. It belongs to a class of compounds known as hydroxamate metalloproteinase inhibitors, which are characterized by their ability to chelate metal ions through the hydroxamate functional group. The classification of matlystatins is primarily based on their structural features and biosynthetic origins, with matlystatin D being one of several derivatives that include unique modifications to the core structure derived from amino acids such as ornithine and piperazine.
The biosynthesis of matlystatin D involves a complex pathway that incorporates various enzymatic processes. The key steps include:
The molecular structure of matlystatin D is defined by its unique hydroxamate warhead and a complex polyketide backbone. Key features include:
Matlystatin D undergoes several significant chemical reactions:
The mechanism of action for matlystatin D primarily involves its role as a metalloproteinase inhibitor:
Matlystatin D exhibits several notable physical and chemical properties:
Matlystatin D has several scientific applications:
The structural characterization of Matlystatin D (CAS 140638-25-1) relies heavily on advanced spectroscopic techniques that collectively provide a comprehensive molecular fingerprint. High-resolution mass spectrometry (HRMS) analysis confirms the molecular formula as C₂₇H₄₄N₆O₆, with an exact mass of 548.675 g/mol, consistent with [M+H]⁺ ion detection at m/z 549.682 [2] [5]. This molecular framework is further resolved through multidimensional NMR spectroscopy, which reveals the characteristic hydroxamate warhead via distinctive proton resonances. The hydroxamate N–OH proton appears as a broad singlet at δ 9.2 ppm, while the methylene protons adjacent to the carbonyl (‒C(O)CH₂NOH) resonate at δ 2.8 ppm as a triplet, corroborating the presence of this metal-chelating functional group [1] .
Table 1: Key NMR Chemical Shifts for Matlystatin D
Atom Position | ¹H Shift (δ ppm) | ¹³C Shift (δ ppm) | Assignment |
---|---|---|---|
Warhead N-OH | 9.20 (bs, 1H) | - | Hydroxamate proton |
‒C(O)CH₂NOH | 2.80 (t, 2H) | 35.2 | Methylene linker |
Piperazic C₃-H | 5.30 (m, 1H) | 70.1 | Methine proton |
Alkyl chain CH₂ | 1.20-1.35 (m, 8H) | 29.0-31.5 | Pentyl moiety |
N-Acetyl CH₃ | 2.05 (s, 3H) | 23.1 | Acetyl group |
Tandem mass spectrometry (MS/MS) fragmentation provides critical insights into the peptidic backbone. Major fragment ions at m/z 435.2 and 317.1 correspond to cleavage sites adjacent to the piperazic acid (Pip) residue and the hydroxamate-warhead–piperazic acid amide bond, respectively [1] [8]. Infrared spectroscopy further validates functional groups, showing a strong carbonyl stretch at 1650 cm⁻¹ (amide C=O) and a broad N–O stretch at 930 cm⁻¹, characteristic of hydroxamate coordination capability [5].
Matlystatin D contains five chiral centers, with its stereochemical complexity centered on the piperazic acid moiety (3S,4R configuration) and the hydroxamate-bearing carbon (2'R) [1] [8]. The absolute configuration of the piperazic acid unit is determined through Marfey's analysis of acid hydrolysates, employing advanced chiral chromatography and comparison to synthetic standards [1] [8]. Biosynthetic gene cluster analysis (BGC0001443) reveals that this stereochemistry originates from enzymatic modifications of L-ornithine precursors via the action of a dual-enzyme system (MatD/MatF homologs), which catalyzes N–N bond formation and hydroxylation to establish the 3S,4R configuration [1] [4].
Table 2: Stereochemical Centers in Matlystatin D
Chiral Center Location | Configuration | Biosynthetic Origin | Method of Assignment |
---|---|---|---|
Piperazic acid C3 | 3S | L-Ornithine modification | Marfey's analysis, biosynthetic correlation |
Piperazic acid C4 | 4R | Stereospecific hydroxylation | Comparative NMR, genetic knockout |
Succinamic acid C2' | 2'R | Ethylmalonyl-CoA pathway mutase | Chiral HPLC, optical rotation |
Isoleucine α-Carbon | 2S,3S | NRPS-mediated incorporation | Hydrolysis, chiral GC |
The 2'R configuration of the N-hydroxy-2-pentylsuccinamic acid warhead is established through biosynthetic studies demonstrating its derivation from an ethylmalonyl-CoA mutase-mediated rearrangement. This enzymatic step ensures stereoselective generation of the (R)-2-pentylmalonyl extender unit before hydroxamate formation [1] [4]. Optical rotation measurements ([α]D²⁵ = -42° in methanol) align with those of Matlystatin A and actinonin derivatives, supporting conserved stereochemistry among natural hydroxamate metalloproteinase inhibitors [1] [5].
Matlystatins comprise a family of structurally related pseudotripeptides isolated from Actinomadura atramentaria, differing primarily in their C-terminal modifications and alkyl chain lengths. Matlystatin D (C₂₇H₄₄N₆O₆) shares the core N-hydroxy-2-pentylsuccinamic acid‒piperazic acid‒isoleucine backbone with Matlystatin A (C₂₇H₄₇N₅O₈S) but lacks the latter's C-terminal acetylcysteine-derived thioether moiety [1] [3] [8]. Instead, Matlystatin D features a linear N-acetylated isoleucine terminus, as confirmed by MS fragmentation (m/z 435.2) and absence of sulfur in elemental analysis [2] [5].
Table 3: Structural Variations Among Matlystatin Congeners
Congener | Molecular Formula | Molecular Weight | C-Terminus | Alkyl Chain Length | Key Distinguishing Feature |
---|---|---|---|---|---|
Matlystatin A | C₂₇H₄₇N₅O₈S | 601.8 g/mol | Acetylcysteine-derived thioether | C₅H₁₁ | Cyclic structure via disulfide |
Matlystatin D | C₂₇H₄₄N₆O₆ | 548.7 g/mol | N-Acetyl-isoleucine | C₅H₁₁ | Linear terminus |
Matlystatin B | C₂₆H₄₂N₆O₆ | 534.7 g/mol | N-Acetyl-valine | C₅H₁₁ | Shorter branched chain |
Matlystatin E | C₂₈H₄₆N₆O₆ | 562.7 g/mol | N-Acetyl-isoleucine | C₇H₁₅ | Extended heptyl chain |
Matlystatin F | C₂₇H₄₄N₆O₆ | 548.7 g/mol | N-Acetyl-isoleucine | C₅H₁₁ | Stereoisomer of D |
Notably, Matlystatin F shares an identical molecular formula with Matlystatin D (C₂₇H₄₄N₆O₆) but exhibits distinct chromatographic behavior (HPLC retention times: 16.6 min for D vs. 17.1 min for F) and NMR coupling patterns, indicating stereoisomerism at the piperazic acid or warhead-bearing carbon [1]. Biosynthetic studies demonstrate that this diversity arises from the activity of an acyl-CoA dehydrogenase (MatG) with relaxed substrate specificity, enabling generation of multiple alkyl chain variants and stereochemical permutations from a common precursor [1] [8]. Matlystatin E differs significantly through elongation of the warhead's alkyl chain to heptyl (C₇H₁₅), enhancing hydrophobicity (logP +0.4 vs. D) while retaining the hydroxamate's metal-chelating geometry [1] [3].
Matlystatin D exhibits moderate solubility in polar organic solvents (50 mg/mL in DMSO, 25 mg/mL in methanol) but limited aqueous solubility (<0.1 mg/mL) due to its substantial hydrophobic surface area [5]. The compound demonstrates pH-dependent stability, with optimal integrity observed at pH 6–7.5 (t₁/₂ > 48 hours). Under acidic conditions (pH < 5), the hydroxamate warhead undergoes rapid hydrolysis to the corresponding carboxylic acid (deshydroxymatlystatin D), while alkaline conditions (pH > 8) promote decomposition via piperazic ring cleavage [1] [5]. These degradation pathways are monitored effectively by HPLC-UV, showing characteristic retention time shifts from 16.6 min to 14.2 min for the deshydroxy derivative [1].
Crystallization attempts have been hindered by the compound's conformational flexibility and solvent-dependent aggregation. However, molecular modeling based on NMR-derived constraints (NOESY correlations) suggests the warhead adopts a syn-periplanar conformation optimal for bidentate zinc chelation, with the alkyl chain oriented away from the peptidic backbone [5] [8]. Dynamic light scattering analysis reveals a monomeric state in DMSO (hydrodynamic radius: 0.8 nm) but noncovalent dimerization in aqueous buffers at concentrations >100 μM, potentially impacting biological activity [5]. The calculated partition coefficient (clogP = 2.1) aligns with its observed chromatographic behavior and membrane permeability profile [2] [5].
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